molecular formula C7H4F2N2O B7868311 5,7-Difluoro-1,3-benzoxazol-2-amine

5,7-Difluoro-1,3-benzoxazol-2-amine

Cat. No.: B7868311
M. Wt: 170.12 g/mol
InChI Key: DKLIYRFJKVUBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-1,3-benzoxazol-2-amine is a fluorinated benzoxazole derivative Benzoxazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This method is efficient and environmentally friendly, offering good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted benzoxazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Difluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound exhibits significant biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable molecule for drug discovery and development.

    Medicine: Its potential therapeutic applications include the development of new pharmaceuticals for treating various diseases, including infections and cancers.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids. This interaction can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • 5,6-Difluoro-1,3-benzoxazol-2-amine
  • 4,6-Difluoro-1,3-benzoxazol-2-amine
  • 5,7-Dichloro-1,3-benzoxazol-2-amine

Comparison: 5,7-Difluoro-1,3-benzoxazol-2-amine is unique due to the specific positioning of the fluorine atoms, which enhances its chemical stability and biological activity compared to other fluorinated benzoxazoles. The presence of fluorine atoms at the 5 and 7 positions of the benzoxazole ring provides a distinct electronic environment, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable molecule for various applications in scientific research and industry.

Properties

IUPAC Name

5,7-difluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLIYRFJKVUBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.